molecular formula C4H5BrN2 B101700 2-Bromo-1-methyl-1H-imidazole CAS No. 16681-59-7

2-Bromo-1-methyl-1H-imidazole

Cat. No. B101700
CAS RN: 16681-59-7
M. Wt: 161 g/mol
InChI Key: BANOTGHIHYMTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methyl-1H-imidazole is a brominated imidazole derivative that has been the subject of various synthetic methods and chemical studies. Imidazole derivatives are of significant interest due to their presence in many biologically active compounds and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2-Bromo-1-methyl-1H-imidazole and related compounds has been achieved through several methods. One approach involves the use of Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogen sulfate, as a reusable catalyst for the one-pot synthesis of substituted imidazoles under thermal solvent-free conditions, yielding excellent results . Another method includes a Sandmeyer type reaction where 2-mercapto-1-methyl-imidazoline is converted into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, leading to the formation of a self-assembled tetranuclear Cu(II) cluster . Additionally, a one-pot, four-component synthesis has been described, which involves heating a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate to afford functionalized imidazoles .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2-bromo-1-methyl-1H-imidazole, has been characterized using various techniques. For instance, a new imidazole derivative was synthesized and characterized by IR, Mass, NMR, single-crystal X-ray diffraction, and elemental analysis . Hirshfeld surface analysis and density functional theory (DFT) calculations were also performed to understand the intercontacts in the crystal structure and the stability and charge transfer within the compound .

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. For example, methyl 3-bromoacetylazulene-1-carboxylate reacted with 2-aminopyridines to give imidazo-fused nitrogen-heterocycles . Regioselective reactions of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazol-2-thiol have been used to develop synthetic approaches to novel heterocyclic systems . Bromination of imidazole complexes of pentaammine-cobalt(III) has been studied, providing insights into the reactivity and properties of bromoimidazole complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-1-methyl-1H-imidazole derivatives are influenced by their molecular structure. The X-ray crystal structure, Hirshfeld surface analysis, and DFT calculations provide information on the geometric parameters, which are consistent with experimental data . Molecular electrostatic surface analysis has revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring . The antidepressant activity of certain derivatives has been evaluated, showing that some compounds exhibit significant antidepressant effects without sedative or stimulating side effects . The synthesis and characterization of related compounds, such as 1-(2,6-dimethyl-4-bromophenyl)imidazole, have been reported, further contributing to the understanding of the properties of brominated imidazole derivatives .

Scientific Research Applications

Chemical Transformation and Cluster Formation

  • 2-Bromo-1-methyl-1H-imidazole is produced from 2-Mercapto-1-methyl-imidazoline through a reaction involving copper(I) bromide. This compound forms a self-assembled tetranuclear Cu(II) cluster, showcasing its potential in forming complex structures (Lobana, Sultana, & Butcher, 2011).

Polyfunctional Macroinitiator in Polymer Synthesis

  • Brominated 2-Bromo-1-methyl-1H-imidazole can act as a polyfunctional macroinitiator for cationic ring-opening polymerization, leading to the formation of water-soluble brush polymers. It also facilitates the synthesis of polyelectrolyte copolymers used as stabilizers in heterophase polymerization and for their ionic conducting properties (Yuan et al., 2011).

Structural Modification in Synthetic Chemistry

  • The compound is involved in the lithiation of the 4-position of the 1-methyl-1H-imidazole ring, proving its utility in the synthesis of complex organic molecules such as marine alkaloids (Ohta et al., 1994).

Catalyst in Synthesis of Substituted Imidazoles

  • 2-Bromo-1-methyl-1H-imidazole has been used in the synthesis of highly substituted imidazoles, showcasing its role as a catalyst in facilitating chemical reactions under solvent-free conditions (Shaterian & Ranjbar, 2011).

Regioselective Synthesis of Cytotoxic Derivatives

  • The compound plays a crucial role in the regioselective synthesis of 4,5‐Diaryl‐1‐methyl‐1H‐imidazoles, including derivatives that have shown high cytotoxicity against human tumor cell lines, indicating its potential in medicinal chemistry (Bellina et al., 2008).

Monitoring of Heterogeneous Alkylation

  • In situ Raman spectroscopy has been employed to monitor the heterogeneous alkylation of imidazole, including 2-Bromo-1-methyl-1H-imidazole, highlighting its role in the synthesis of bactericidal compounds and ionic liquids (Casilda et al., 2010).

Safety And Hazards

“2-Bromo-1-methyl-1H-imidazole” is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye damage . It is recommended to avoid breathing vapours and contact with skin and eyes .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

2-bromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANOTGHIHYMTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378317
Record name 2-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methyl-1H-imidazole

CAS RN

16681-59-7
Record name 2-Bromo-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-methyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-methyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-methyl-1H-imidazole
Reactant of Route 5
2-Bromo-1-methyl-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-methyl-1H-imidazole

Citations

For This Compound
24
Citations
JP Collman, M Zhong… - Journal of Chemical …, 2000 - journals.sagepub.com
… Herein, we report a convenient synthesis of various 2substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates employing t-butyl 2-bromo-1-methyl-1H-imidazole-5carboxylate as the …
Number of citations: 1 journals.sagepub.com
Z Hloušková, F Bureš - Arkivoc, 2017 - arkat-usa.org
… These molecules were prepared by Suzuki-Miyaura cross-coupling reactions of 2-bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile with appropriate boronic acids. Beside standard …
Number of citations: 6 www.arkat-usa.org
A Presa, L Barrios, J Cirera… - Inorganic …, 2016 - ACS Publications
… The ligand L2 H was prepared by reaction of 2-bromo-1-methyl-1H-imidazole and the precursor 1,2-bis(5-chloro-2-methylthien-3-yl)cyclopentene, as reported earlier for the preparation …
Number of citations: 11 pubs.acs.org
HS Sutherland, A Blaser, I Kmentova… - Journal of medicinal …, 2010 - ACS Publications
… )-1-methylimidazole hydrochlorides 69a−e required for the synthesis of 2-arylimidazole analogues 26−30 were formed by Suzuki coupling of methyl 2-bromo-1-methyl-1H-imidazole-5-…
Number of citations: 91 pubs.acs.org
P Nino, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
… A solution of methyl 2-bromo-1-methyl-1Himidazole-4-carboxylate 18, 2.41 mmol, 529 mg), 2-phenylvinylboronic acid (2.41 mmol, 357 mg), tetrakis(triphenylphosphine)palladium (5% w…
Number of citations: 8 nopr.niscpr.res.in
H Mandal, JL Rao, J Kulhánek, F Bureš… - The Journal of …, 2023 - ACS Publications
… DMAPPIDCN was prepared via Suzuki–Miyaura cross-coupling reaction of 2-bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile and the corresponding N,N-…
Number of citations: 0 pubs.acs.org
Y Zhao, H Van Nguyen, L Male, P Craven… - …, 2018 - ACS Publications
… Pleasingly, most of the reactions attempted gave greater than 50% isolated yield of these challenging cross-coupled products (41a–j); however, 2-bromo-1-methyl-1H-imidazole 39g …
Number of citations: 38 pubs.acs.org
Y Zhao, H van Nguyen, L Male, P Craven, BR Buckley… - 2018 - chemrxiv.org
… Pleasingly, most of the reactions attempted gave greater than 50% isolated yield of these challenging cross-coupled products (41a-j), however 2-bromo-1-methyl-1H-imidazole 39g and …
Number of citations: 1 chemrxiv.org
RB Tichkule - 2012 - repository.library.northeastern.edu
Plant-derived and endogenous cannabinoids (endocannabinoids) produce their cellular effects by interacting with cannabinoid receptors (CBs), which are members of the G-protein …
M Čížková - 2012 - dspace.cuni.cz
5 Abstract N-Heteroaromatic cations represent a family of compounds with diverse application potentials including natural products, DNA probes, fluorescence dyes, herbicides, ionic …
Number of citations: 0 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.